methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of α-chloroethers of unsaturated C3-alcohols with thioacetamide, thiourea, and phenylthiourea . The reactions occur in methanol solutions at room temperature and yield the target imidothioates .Chemical Reactions Analysis
While specific chemical reactions involving “methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate” are not available, similar compounds exhibit dual reactivity through both the aryl group and the N-methyl groups .Scientific Research Applications
Degradation in Contaminated Soil/Water Environments
Methomyl is a broad-spectrum oxime carbamate commonly used to control arthropods, nematodes, flies, and crop pests . However, extensive use of this pesticide in agricultural practices has led to environmental toxicity and human health issues . Microbial degradation methods have been developed to remove insecticidal residues from soil/water environments . Several species of methomyl-degrading bacteria have been isolated and characterized .
Internal Standard for Quantification
Methomyl-d3 is intended for use as an internal standard for the quantification of methomyl by GC- or LC-MS . This application is particularly useful in analytical chemistry where accurate measurements are crucial.
Insecticide and Molluscicide
Methomyl is a carbamate insecticide and molluscicide . It induces mortality of tobacco budworm larvae when applied at a concentration of 0.56 kg/ha and southern armyworm larvae at concentrations of 0.01 and 100 ppm .
Toxicology Research
Methomyl is toxic to the land snail M. obstructa (LD 50 = 11.9 µg/snail) . It is also toxic to rats via oral but not dermal administration (LD 50 s = 30 and >2,000 mg/kg, respectively) . This makes it a useful compound in toxicology research.
Environmental Toxicology
Formulations containing methomyl have been used in the control of insects in agriculture . The impact of these formulations on the environment is a significant area of research.
Water Treatment
Due to its high toxicity, long half-life, and difficult degradation properties, methomyl poses a serious challenge to water environment pollution . An electrode-free discharge microwave-induced plasma technology was used to rapidly and efficiently degrade methomyl in aqueous solution .
properties
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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